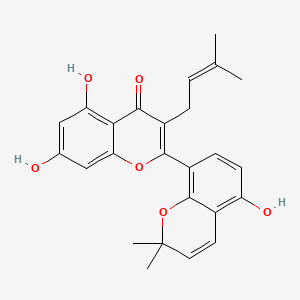

Kuwanon A

Descripción general

Descripción

El Kuwanon A es un derivado de flavonoides aislado de la corteza de la raíz del árbol de morera (Morus alba L.) . Es conocido por sus significativas actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes y antimicrobianas . El compuesto ha llamado la atención debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de la inflamación y el cáncer .

Aplicaciones Científicas De Investigación

Kuwanon A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

El Kuwanon A ejerce sus efectos a través de varios mecanismos:

Acción Antiinflamatoria: Inhibe selectivamente la ciclooxigenasa-2 (COX-2) al unirse al sitio activo e impedir la conversión del ácido araquidónico en prostaglandinas.

Acción Anticáncér: El this compound induce la apoptosis en las células cancerosas al interrumpir el potencial de la membrana mitocondrial y aumentar los niveles de especies reactivas de oxígeno (ROS).

Acción Antimicrobiana: Disrupa la integridad de la membrana bacteriana, lo que lleva a la muerte celular bacteriana rápida.

Análisis Bioquímico

Biochemical Properties

Kuwanon A interacts with several enzymes and proteins. It has been found to inhibit nitric oxide production with an IC50 value of 10.5 μM . This suggests that this compound may interact with enzymes involved in nitric oxide synthesis, potentially influencing biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant inhibitory activity towards the differentiation of 3T3-L1 adipocytes . It also shows significant nitric oxide (NO) production inhibitory effects in RAW264.7 cells . These findings suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key proteins implicated in various cellular processes. For instance, it has been found to exhibit the highest binding energy against AKT1, a protein involved in cell survival and growth . This interaction occurs at the Pleckstrin homology (PH) domain region (TRP80), revealing minimal deviations .

Metabolic Pathways

This compound is likely involved in several metabolic pathways due to its interaction with enzymes such as those involved in nitric oxide synthesis

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis total de Kuwanon A involucra varios pasos, comenzando desde un intermedio común. El rendimiento global de la síntesis es de alrededor del 6.6% .

Métodos de Producción Industrial: El this compound se extrae principalmente de la corteza de la raíz de Morus alba L. utilizando métodos de extracción con solventes. El extracto se purifica posteriormente utilizando técnicas cromatográficas para aislar el this compound en alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Kuwanon A experimenta diversas reacciones químicas, incluyendo:

Oxidación: El this compound puede oxidarse para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas, alterando su actividad biológica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como anhídrido acético y cloruro de benzoilo para reacciones de acetilación y benzoilación.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con actividades biológicas alteradas .

4. Aplicaciones en Investigación Científica

El this compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la síntesis y reactividad de los flavonoides.

Medicina: Explorado por sus propiedades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.

Comparación Con Compuestos Similares

El Kuwanon A es parte de un grupo de compuestos conocidos como aductos de tipo Diels–Alder de Morera (MDAAs). Compuestos similares incluyen:

Kuwanon B: Exhibe actividad antibacteriana contra bacterias Gram-positivas.

Kuwanon C: Conocido por sus efectos antitumorales y su capacidad para inducir la apoptosis en células cancerosas.

Kuwanon E, H, J: Estos derivados también muestran diversas actividades biológicas, incluyendo propiedades antiinflamatorias y antioxidantes.

Unicidad del this compound: El this compound se destaca por su inhibición selectiva de la ciclooxigenasa-2 (COX-2), que es comparable a la del celecoxib, un conocido inhibidor de la COX . Esta selectividad lo convierte en un candidato prometedor para el desarrollo de fármacos antiinflamatorios con menos efectos secundarios.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNRZUFILGKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701108820 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62949-77-3 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kuwanon A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kuwanon A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is Kuwanon A and where is it found?

A1: this compound is a prenylated flavone derivative, specifically categorized as a flavonoid, that has been isolated from the root bark of the cultivated mulberry tree (Morus alba L.). [, , ]

Q2: What is the primary known biological activity of this compound?

A2: this compound has demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity, showing potential as an anti-inflammatory agent. []

Q3: How does this compound interact with COX-2 to exert its inhibitory effect?

A3: this compound exhibits strong interactions with specific amino acid residues within the COX-2 active site. These interactions include:

- Strong interaction with Arg120 and Tyr355 at the gate of the COX active site. []

- Strong interaction with Val89 in the membrane-binding domain. []

- Close binding to Val89, His90, and Ser119, residues located at the entrance and exit routes of the COX active site. []

Q4: What is the significance of this compound's selectivity for COX-2 over COX-1?

A4: Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs, as COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa. Drugs that inhibit both COX isoforms can lead to gastrointestinal side effects. Therefore, the selective COX-2 inhibitory activity of this compound suggests a potentially safer profile compared to non-selective COX inhibitors. []

Q5: How does the COX-2 inhibitory activity of this compound compare to celecoxib, a known COX-2 inhibitor?

A5: this compound exhibits a COX-2 inhibitory activity (IC50 = 14 μM) and a selectivity index (SI) range of >7.1, which is comparable to that of celecoxib (SI > 6.3). This suggests that this compound may have similar therapeutic potential as an anti-inflammatory agent. []

Q6: What computational chemistry techniques were employed to study the interaction of this compound with COX-2?

A6: Researchers utilized a combination of computational approaches to investigate the binding mode and interactions of this compound with COX-2:

- Docking simulations: These simulations predict the preferred orientation and binding affinity of this compound within the COX-2 active site. []

- Fragment molecular orbital (FMO) calculations: This method provides insights into the intermolecular interactions between this compound and individual amino acid residues of COX-2 at the quantum mechanical level. []

- Pair interaction energy decomposition analysis (PIEDA): This analysis quantifies the contributions of different types of intermolecular interactions (electrostatic, van der Waals, etc.) to the overall binding energy, further elucidating the binding mechanism of this compound. []

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A7: While specific SAR studies focused solely on this compound modifications are limited in the provided research, related studies on other flavonoids from Morus alba suggest that structural features like the presence of hydroxyl, resorcinol, and prenyl moieties play a role in their biological activities. Further investigations into the impact of specific modifications on this compound's activity, potency, and selectivity are warranted. [, , ]

Q8: Besides its COX-2 inhibitory activity, are there other reported biological activities for this compound?

A8: Yes, research suggests that this compound may have other potential therapeutic benefits, including:

- Anti-cancer activity: this compound displayed significant anti-cancer properties against various gastrointestinal cancers, potentially by inhibiting cell cycle progression, DNA replication, and inducing ER stress. []

- Anti-diabetic activity: Although not directly studied for this compound, other kuwanon derivatives, such as kuwanon G, have demonstrated antidiabetic potential by inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a possible similar activity for this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)